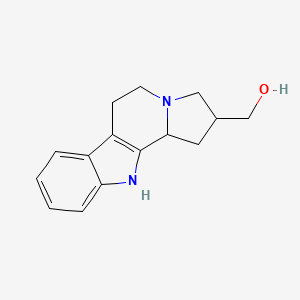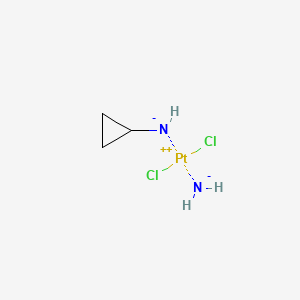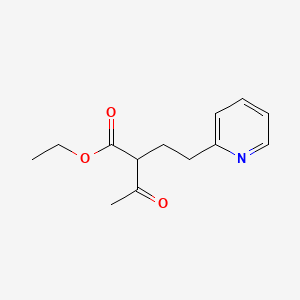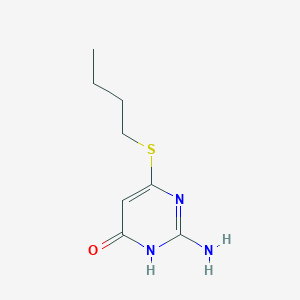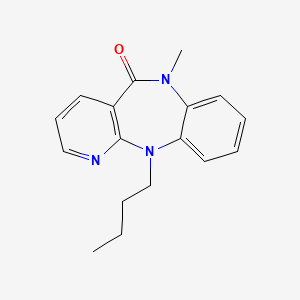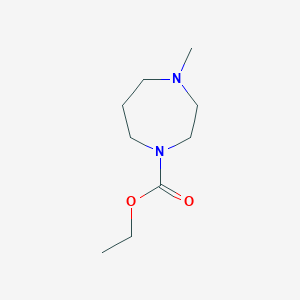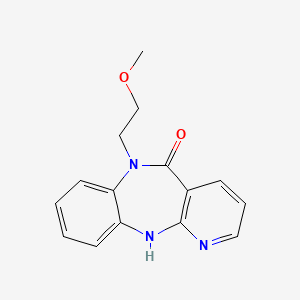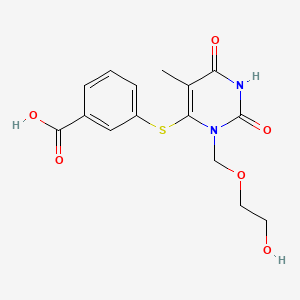
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one is a heterocyclic compound with a unique structure that combines pyrimidine and diazepine rings. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one typically involves the heterocyclization of appropriate precursors. One common method includes the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . This one-pot two-step strategy is efficient and yields the desired tricyclic system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-5,9-dihydro-6H-pyrimido(4,5-b)(1,4)diazepin-6-one can be compared with other similar compounds like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share structural similarities but differ in their specific ring fusion patterns and substituents, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group at the 8-position, which can influence its reactivity and interactions.
Eigenschaften
CAS-Nummer |
1489-01-6 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
8-methyl-5,9-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
InChI |
InChI=1S/C8H8N4O/c1-5-2-7(13)12-6-3-9-4-10-8(6)11-5/h2-4H,1H3,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
FAIQLOANDWESRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=CN=CN=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



